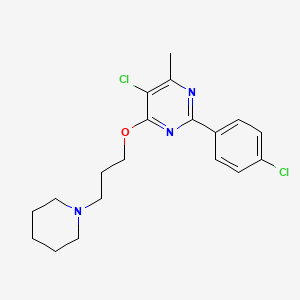
Sigma-1 receptor antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sigma-1 receptor antagonist 1 is a potent and selective antagonist of the sigma-1 receptor, a unique ligand-operated chaperone protein. This compound has garnered significant interest due to its high binding affinity to the sigma-1 receptor and its potential therapeutic applications, particularly in the treatment of neuropathic pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sigma-1 receptor antagonist 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule through a series of organic reactions such as cyclization or condensation.
Functional Group Modifications: Introduction of functional groups that enhance the binding affinity and selectivity towards the sigma-1 receptor. This may involve reactions like halogenation, alkylation, or acylation.
Final Coupling: The final step often involves coupling the core structure with specific side chains or moieties that are crucial for the compound’s activity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and solvent systems to accommodate larger batch sizes.
Purification Processes: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Sigma-1-Rezeptor-Antagonist 1 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül, die möglicherweise seine elektronischen Eigenschaften und Reaktivität verändern.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, die die Stabilität und Aktivität der Verbindung verändern können.
Substitution: Austausch einer funktionellen Gruppe durch eine andere, was die Bindungsaffinität und Selektivität der Verbindung feinabstimmen kann.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid für Oxidationsreaktionen.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid für Reduktionsreaktionen.
Substitutionsreagenzien: einschließlich Halogenide oder organometallische Reagenzien für Substitutionsreaktionen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen ab. So kann beispielsweise die Oxidation zu Ketonen oder Aldehyden führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Sigma-1-Rezeptor-Antagonist 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle des Sigma-1-Rezeptors bei verschiedenen chemischen Prozessen und Wechselwirkungen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Zellwachstum, Apoptose und Signaltransduktion.
Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung von Erkrankungen wie neuropathischen Schmerzen, neurodegenerativen Erkrankungen und psychiatrischen Störungen
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Arzneimittel und therapeutischer Wirkstoffe.
5. Wirkmechanismus
Der Mechanismus, durch den Sigma-1-Rezeptor-Antagonist 1 seine Wirkungen entfaltet, beinhaltet die Bindung an den Sigma-1-Rezeptor, ein Chaperonprotein, das sich im endoplasmatischen Retikulum befindet. Diese Bindung moduliert die Interaktion des Rezeptors mit verschiedenen Client-Proteinen, darunter Ionenkanäle und G-Protein-gekoppelte Rezeptoren. Durch die Antagonisierung des Sigma-1-Rezeptors kann die Verbindung:
Opioid-Signalübertragung verbessern: Steigerung der Wirksamkeit von Opioidanalgetika.
NMDAR-Antworten reduzieren: Verringerung der Excitotoxizität und sensorischen Überempfindlichkeit, die mit neuropathischen Schmerzen verbunden sind.
Wirkmechanismus
The mechanism by which sigma-1 receptor antagonist 1 exerts its effects involves binding to the sigma-1 receptor, a chaperone protein located in the endoplasmic reticulum. This binding modulates the receptor’s interaction with various client proteins, including ion channels and G-protein-coupled receptors. By antagonizing the sigma-1 receptor, the compound can:
Enhance Opioid Signaling: Increasing the efficacy of opioid analgesics.
Reduce NMDAR Responses: Decreasing excitotoxicity and sensory hypersensitivity associated with neuropathic pain.
Vergleich Mit ähnlichen Verbindungen
Sigma-1-Rezeptor-Antagonist 1 ist einzigartig in seiner hohen Bindungsaffinität und Selektivität für den Sigma-1-Rezeptor. Zu den ähnlichen Verbindungen gehören:
BD1047: Ein weiterer Sigma-1-Rezeptor-Antagonist mit ähnlichen Anwendungen, aber unterschiedlichen Bindungsaffinitäten und pharmakokinetischen Eigenschaften.
BD1063: Bekannt für seinen Einsatz in der Forschung zu Sigma-1-Rezeptorfunktionen und seinen potenziellen therapeutischen Wirkungen.
Im Vergleich zu diesen Verbindungen bietet Sigma-1-Rezeptor-Antagonist 1 ein eigenständiges Profil in Bezug auf Potenz und Selektivität, was ihn zu einem wertvollen Werkzeug sowohl in der Forschung als auch im therapeutischen Kontext macht.
Eigenschaften
IUPAC Name |
5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2N3O/c1-14-17(21)19(25-13-5-12-24-10-3-2-4-11-24)23-18(22-14)15-6-8-16(20)9-7-15/h6-9H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFUOAXHQLXDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)OCCCN3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
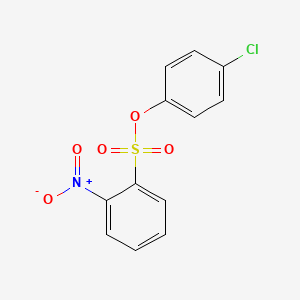
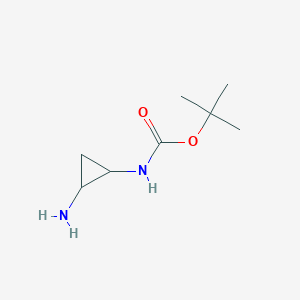
![7-(3-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2980242.png)
![2-Chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide](/img/structure/B2980244.png)
![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2980246.png)

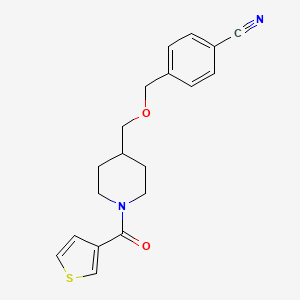
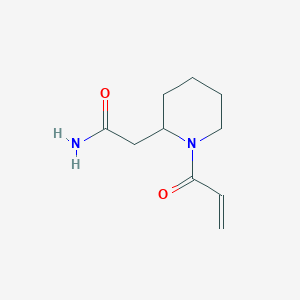


![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone](/img/structure/B2980255.png)
![3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide](/img/structure/B2980257.png)
![4-butyl-1-((4-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2980258.png)

